2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone
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Overview
Description
2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyrimidine intermediates. These intermediates are then coupled with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (TEA) or pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the ketone group yields the corresponding alcohol .
Scientific Research Applications
2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cell surface receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Pyrimidine derivatives: Compounds such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, known for their antiproliferative and antimicrobial activities
Uniqueness
2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone is unique due to its combination of a furan ring, a thiophene ring, and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C23H22N4O3S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[1-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H22N4O3S/c1-15(26-9-11-27(12-10-26)23(29)18-8-5-13-30-18)20-24-21(28)19-17(14-31-22(19)25-20)16-6-3-2-4-7-16/h2-8,13-15H,9-12H2,1H3,(H,24,25,28) |
InChI Key |
LZEMJIUGKSHGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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